molecular formula C15H23N3O3S B5352728 N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide

N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide

Número de catálogo: B5352728
Peso molecular: 325.4 g/mol
Clave InChI: AFUAUMMSNBAETE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, commonly known as "GlyT1 inhibitor," is a chemical compound that has been extensively studied due to its potential therapeutic applications. GlyT1 inhibitors are known to be effective in treating several neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of GlyT1 inhibitors is based on the inhibition of glycine reuptake. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the function of NMDA receptors, which are involved in several neurological processes, including learning and memory.
Biochemical and Physiological Effects:
GlyT1 inhibitors have several biochemical and physiological effects. They enhance the function of NMDA receptors by increasing the concentration of glycine in the synaptic cleft. This leads to an increase in synaptic plasticity, which is essential for learning and memory. GlyT1 inhibitors have also been shown to increase the release of dopamine, a neurotransmitter involved in several neurological processes, including reward and motivation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

GlyT1 inhibitors have several advantages for lab experiments. They are highly selective and potent, which makes them ideal for studying the role of GlyT1 in neurological processes. GlyT1 inhibitors are also easy to administer and have a long half-life, which makes them ideal for in vivo studies. However, GlyT1 inhibitors also have several limitations for lab experiments. They can be toxic at high concentrations, which can lead to false-positive results. GlyT1 inhibitors can also have off-target effects, which can complicate the interpretation of results.

Direcciones Futuras

The future directions for GlyT1 inhibitors are vast. They have the potential to be developed into effective treatments for several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors can also be used to study the role of GlyT1 in neurological processes, which can lead to a better understanding of the underlying mechanisms of these disorders. Future studies should focus on developing more selective and potent GlyT1 inhibitors, and understanding the long-term effects of GlyT1 inhibition. GlyT1 inhibitors can also be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, GlyT1 inhibitors have several potential therapeutic applications and are extensively studied for their role in neurological processes. They work by inhibiting glycine reuptake, which leads to an increase in the concentration of glycine in the synaptic cleft and enhances the function of NMDA receptors. GlyT1 inhibitors have several advantages for lab experiments, including their selectivity and potency, but also have limitations, including their toxicity and off-target effects. Future studies should focus on developing more selective and potent GlyT1 inhibitors, understanding the long-term effects of GlyT1 inhibition, and exploring their potential in combination with other drugs.

Métodos De Síntesis

The synthesis method of GlyT1 inhibitors is complex and involves multiple steps. The starting material for the synthesis is piperidine, which is reacted with 3-methylbenzoyl chloride to produce 1-(3-methylphenyl)piperidine. This intermediate is then reacted with N-methyl-N-(methylsulfonyl)glycine to produce N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide. The final product is purified by column chromatography to obtain a pure compound.

Aplicaciones Científicas De Investigación

GlyT1 inhibitors have been extensively studied for their potential therapeutic applications. They have been shown to be effective in treating several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors work by blocking the reuptake of glycine, an essential neurotransmitter in the central nervous system. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in several neurological processes, including learning and memory.

Propiedades

IUPAC Name

2-(methanesulfonamido)-N-[1-(3-methylphenyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-4-3-5-14(10-12)18-8-6-13(7-9-18)17-15(19)11-16-22(2,20)21/h3-5,10,13,16H,6-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUAUMMSNBAETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.